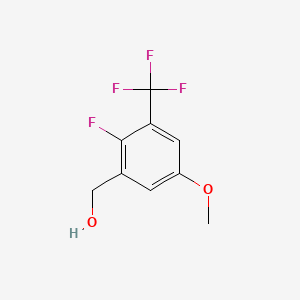

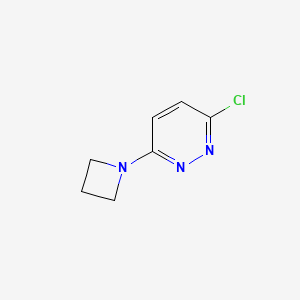

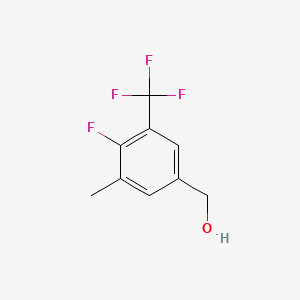

(2-Fluoro-4-methyl-5-nitrophenyl)methanol

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The molecular weight of “(2-Fluoro-4-methyl-5-nitrophenyl)methanol” is 185.15 . The compound has a density of 1.4±0.1 g/cm3 . The boiling point is 328.6±27.0 °C at 760 mmHg . The exact mass is 185.04882128 . The compound has a topological polar surface area of 66Ų .

Applications De Recherche Scientifique

Antimycobacterial Agents

“(2-Fluoro-4-methyl-5-nitrophenyl)methanol” is used in the synthesis of 5-Phenyl-furan-2-carboxylic acids , which have emerged as a new, promising class of antimycobacterial agents . These compounds have the ability to interfere with iron homeostasis, which is crucial for the survival and proliferation of mycobacteria .

Tuberculosis Treatment

This compound plays a significant role in the development of new drugs for tuberculosis treatment . The continuous spread of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) infections has necessitated the discovery of new drugs that act on unexplored molecular targets .

Iron Acquisition Inhibitors

“(2-Fluoro-4-methyl-5-nitrophenyl)methanol” is used in the development of furan-based inhibitors of the salicylate synthase MbtI from M. tuberculosis . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mtb .

Organic Synthesis

Boron Neutron Capture Therapy

Although not directly mentioned, similar compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Hypoxia-Targeted NO Donor Compounds

Safety and Hazards

“(2-Fluoro-4-methyl-5-nitrophenyl)methanol” may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Mécanisme D'action

Target of Action

The specific target of (2-Fluoro-4-methyl-5-nitrophenyl)methanol is currently unknown. Related compounds such as 5-phenyl-furan-2-carboxylic acids have been identified as antimycobacterial agents that interfere with iron homeostasis .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces .

Biochemical Pathways

Related compounds have been shown to interfere with the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in mycobacterium tuberculosis .

Pharmacokinetics

The compound’s molecular weight, rotatable bond count, and topological polar surface area suggest that it may have favorable bioavailability .

Result of Action

Related compounds have been shown to have antimycobacterial activity, suggesting that (2-fluoro-4-methyl-5-nitrophenyl)methanol may also have potential antimicrobial effects .

Propriétés

IUPAC Name |

(2-fluoro-4-methyl-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXKWGJLBYHGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

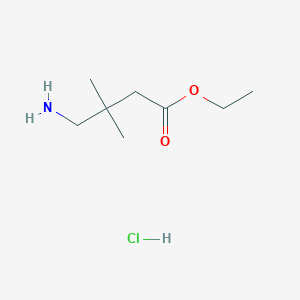

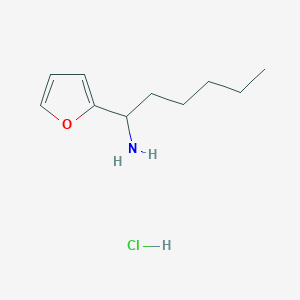

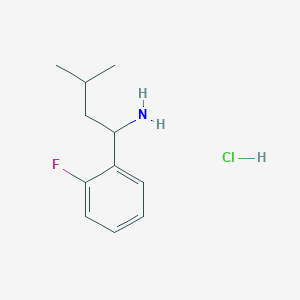

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide](/img/structure/B1446874.png)

![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)